molecular formula C30H32N6O4 B2833891 2,2'-{1,2-Ethanediylbis[oxy-2,1-ethanediyloxy-4,1-phenylene(E)methylylidene(2E)-1-hydrazinyl-2-ylidene]}dipyridine CAS No. 303775-85-1

2,2'-{1,2-Ethanediylbis[oxy-2,1-ethanediyloxy-4,1-phenylene(E)methylylidene(2E)-1-hydrazinyl-2-ylidene]}dipyridine

Cat. No.: B2833891
CAS No.: 303775-85-1
M. Wt: 540.624
InChI Key: LAHKNJTZOLJMHA-IENBMRAWSA-N
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Description

The compound “2,2'-{1,2-Ethanediylbis[oxy-2,1-ethanediyloxy-4,1-phenylene(E)methylylidene(2E)-1-hydrazinyl-2-ylidene]}dipyridine” is a structurally complex molecule featuring a central ethane-diyl backbone bridged by oxygenated phenylene and hydrazinylidene moieties, terminating in pyridine rings.

Properties

IUPAC Name

N-[(E)-[4-[2-[2-[2-[4-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]ethoxy]ethoxy]ethoxy]phenyl]methylideneamino]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N6O4/c1-3-15-31-29(5-1)35-33-23-25-7-11-27(12-8-25)39-21-19-37-17-18-38-20-22-40-28-13-9-26(10-14-28)24-34-36-30-6-2-4-16-32-30/h1-16,23-24H,17-22H2,(H,31,35)(H,32,36)/b33-23+,34-24+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHKNJTZOLJMHA-IENBMRAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NN=CC2=CC=C(C=C2)OCCOCCOCCOC3=CC=C(C=C3)C=NNC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)N/N=C/C2=CC=C(C=C2)OCCOCCOCCOC3=CC=C(C=C3)/C=N/NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2,2'-[(1E,1'E)-2,2'-(2,5-Dibutoxy-1,4-phenylene)bis(ethene-2,1-diyl)]dipyridine (C₂₈H₃₂N₂O₂)

  • Structure : Features a central dibutoxy-substituted phenylene core connected to pyridine rings via ethenediyl bridges. Lacks hydrazinylidene groups .
  • Crystallography: Monoclinic space group P2₁/c, with a dihedral angle of 11.29° between pyridine and phenylene planes. Weak C–H···N interactions form 2D networks .
  • Synthesis: Achieved via solvent-free mechanochemical grinding (75% yield), contrasting with the likely multistep hydrazine condensation required for the target compound .

2,2'-(1,2-Ethenediyl)bis pyridine (C₁₂H₁₀N₂)

  • Structure : Simpler ethenediyl-linked dipyridine without oxygen or hydrazine substituents. Molecular weight: 182.22 g/mol .
  • Applications : Used as a ligand in coordination chemistry; lacks the functional diversity of the target compound’s hydrazinyl and ether groups .

2,2'-((Ethane-1,2-diylbis(azanylylidene))bis(methanylylidene))diphenol (C₁₆H₁₆N₂O₂)

  • Structure: Ethane-diyl backbone with azanylylidene (hydrazine-derived) groups and terminal phenol rings. Molecular weight: 268.31 g/mol .
  • Key Contrast: Replaces pyridine with phenol termini, altering electronic properties and reducing nitrogen-based coordination sites compared to the target compound .

Comparative Data Table

Property / Compound Target Compound* 2,2'-Dibutoxy-phenylene-dipyridine 2,2'-(1,2-Ethenediyl)bis pyridine 2,2'-Azanylylidene-diphenol
Molecular Formula C₂₄H₂₄N₄O₄ (hypothetical) C₂₈H₃₂N₂O₂ C₁₂H₁₀N₂ C₁₆H₁₆N₂O₂
Molecular Weight (g/mol) ~456.48 428.56 182.22 268.31
Key Functional Groups Hydrazinylidene, pyridine Ethenediyl, dibutoxy Ethenediyl, pyridine Hydrazinylidene, phenol
Synthetic Yield N/A 75% N/A N/A
Crystal Packing Hypothetical H-bond networks 2D C–H···N networks N/A N/A
Coordination Sites Pyridine N, hydrazinyl NH Pyridine N Pyridine N Phenol O, hydrazinyl NH

*Hypothetical data inferred from structural analogs.

Research Findings and Implications

  • Electronic Properties : The target compound’s hydrazinylidene groups may enhance charge-transfer capabilities compared to purely ethenediyl-linked analogs (e.g., C₂₈H₃₂N₂O₂), which rely on π-conjugation for optoelectronic activity .
  • Solubility : Butoxy substituents in C₂₈H₃₂N₂O₂ improve organic solubility (~75% yield in dichloromethane), whereas the target compound’s polar hydrazine groups might necessitate polar aprotic solvents .
  • Thermal Stability : Analogs with rigid backbones (e.g., C₂₈H₃₂N₂O₂) exhibit stable crystalline phases; the target compound’s flexibility (due to ethane-diyl bridges) could lower melting points .

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